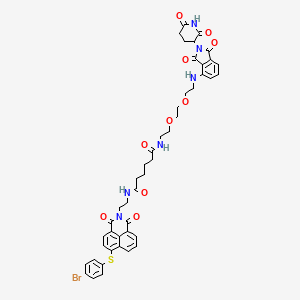
Unii-2456KW2166
Descripción general
Descripción
Bersacapavir, identified by the Unique Ingredient Identifier (UNII) “2456KW2166”, is a chemical substance with the molecular formula C16H14F4N4O3S . It is also known by other names such as JNJ-56136379 and JNJ-6379 .
Molecular Structure Analysis
The molecular structure of Bersacapavir is represented by the formula C16H14F4N4O3S . It has a molecular weight of 418.37 . The InChIKey, a textual identifier for chemical substances, for Bersacapavir is SBVBIDUKSBJYEF-VIFPVBQESA-N .Aplicaciones Científicas De Investigación
The Role of Student-Advisor Interactions in Scientific Research
The interaction between student and advisor plays a pivotal role in shaping the future scientists. It involves not only professional socialization but also intellectual and emotional support, guiding students through their scientific journey. This mentorship is crucial in acclimatizing students to the norms, values, and professional practices of the scientific community, thereby shaping their identities and career paths in science (Thiry & Laursen, 2011).
Perception of Scientific Research in Secondary Education
At the secondary education level, students' perceptions of scientific research are formed through project-based classrooms and student-scientist partnerships. However, the conceptual understanding of scientific research among these students remains rudimentary, with uniform notions of scientific questioning and a lack of experience in data analysis or the communication of scientific findings. Overcoming these perception barriers is crucial for fostering a deeper understanding and appreciation of scientific research at an early educational stage (Moss, Abrams, & Kull, 1998).
Undergraduate Research Experiences and Diversity in Science
Undergraduate research experiences are instrumental in retaining underrepresented science students and guiding them towards scientific careers. These experiences, particularly when involving substantial time commitment, significantly increase the likelihood of these students graduating with a science-related degree and pursuing careers in the scientific workforce. This highlights the importance of structured and intensive research experiences in fostering diversity and inclusivity in the scientific community (Hernandez, Woodcock, Estrada, & Schultz, 2018).
Data Sharing and Preservation in Scientific Research
Data sharing and preservation are crucial aspects of modern scientific research. Challenges in these areas are rooted deeply in the culture and practices of research. Addressing these challenges involves not only improving infrastructure and support for data management but also fostering a culture of data sharing and openness among researchers (Tenopir et al., 2011).
Educational and Outreach Activities in Research
The involvement of research scientists in educational and outreach activities is vital for demystifying science to the general public. However, these efforts are often hindered by institutional constraints and the need to balance research and outreach. Overcoming these challenges is essential for creating a scientific community that is engaged with and understood by the broader society (McCann, Cramer, & Taylor, 2015).
Propiedades
IUPAC Name |
N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBIDUKSBJYEF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bersacapavir | |
CAS RN |
1638266-40-6 | |
| Record name | Bersacapavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638266406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERSACAPAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2456KW2166 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)



![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)






